molecular formula C24H21ClF6N6O3 B2702747 Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate CAS No. 338415-42-2

Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate

Cat. No.: B2702747
CAS No.: 338415-42-2
M. Wt: 590.91
InChI Key: HMALZPTWSXAQEG-WYMLVPIESA-N
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Description

The structure includes:

  • A piperazine ring linked to a 3-chloro-5-(trifluoromethyl)pyridinyl moiety, which enhances solubility and hydrogen-bonding capacity.
  • A 5-(trifluoromethyl)anilino group, contributing hydrophobicity and metabolic stability.
  • A 2-cyanoacryloyl core, which may participate in Michael addition reactions or act as an electron-deficient motif.
  • An ethyl carbamate terminal group, influencing lipophilicity and bioavailability.

The compound’s CAS number is 338409-50-0, with a reported molar mass of 377.05 g/mol .

Properties

IUPAC Name

ethyl N-[(E)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClF6N6O3/c1-2-40-22(39)35-21(38)14(11-32)12-33-18-10-15(23(26,27)28)3-4-19(18)36-5-7-37(8-6-36)20-17(25)9-16(13-34-20)24(29,30)31/h3-4,9-10,12-13,33H,2,5-8H2,1H3,(H,35,38,39)/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMALZPTWSXAQEG-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C/NC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF6N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate, a complex organic compound, has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H17ClF6N5O2C_{18}H_{17}ClF_6N_5O_2 and a molecular weight of approximately 488.26 g/mol. The presence of trifluoromethyl groups and a piperazine moiety suggests significant interactions with biological targets, potentially enhancing its pharmacological profile.

Antimicrobial Activity

Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, SAR studies reveal that the incorporation of trifluoromethyl groups can significantly increase the potency of compounds against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Organism
Ethyl N-(3...1.0E. coli
Ethyl N-(3...0.5S. aureus
Ethyl N-(3...2.0C. albicans

Cytotoxicity

In vitro assays have shown that ethyl N-(3... exhibits cytotoxic effects against certain cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values of 15 µM and 20 µM, respectively . This suggests that the compound may act as a potential anticancer agent.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)
MCF-715
A54920

The proposed mechanism of action for ethyl N-(3... involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. The presence of the piperazine ring may facilitate binding to biological targets, while the cyanoacryloyl group could enhance the compound's reactivity with nucleophiles in target cells .

Case Studies

  • In Vivo Efficacy : In a study involving murine models, ethyl N-(3... was administered to evaluate its therapeutic efficacy against induced bacterial infections. Results indicated a significant reduction in bacterial load in treated mice compared to controls, supporting its potential use in infectious disease management .
  • Combination Therapy : Another investigation explored the effects of combining ethyl N-(3... with existing antibiotics. The combination showed synergistic effects against resistant strains of Staphylococcus aureus, suggesting that this compound could be beneficial in treating multidrug-resistant infections .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate exhibit significant anticancer properties. For instance, the compound was evaluated against various human tumor cell lines, showing promising results in inhibiting cell growth. The National Cancer Institute's Developmental Therapeutics Program reported that such compounds can achieve mean GI50 values indicative of effective cytotoxicity against cancer cells .

Herbicidal Activity

This compound has been investigated for its herbicidal properties. Research indicates that derivatives of this compound can act as effective herbicides, targeting specific plant metabolic pathways while minimizing harm to non-target species .

  • Anticancer Evaluation :
    • A study conducted by the National Cancer Institute assessed the compound's efficacy across a panel of cancer cell lines, demonstrating significant growth inhibition rates.
    • The compound's structure allows it to interact with cellular targets effectively, leading to apoptosis in malignant cells.
  • Herbicidal Formulations :
    • Research on formulations containing this compound showed promising results in controlling weed populations in agricultural settings.
    • These formulations were tested under controlled conditions, revealing a high degree of selectivity and reduced phytotoxicity to crops.

Comparison with Similar Compounds

Key Observations:

Piperazine and Trifluoromethyl Motifs: All three compounds incorporate a piperazine ring and trifluoromethylpyridinyl group, which are associated with improved solubility and target-binding affinity .

Cyanoacryloyl vs. Iminopropanoate: The target compound and Compound A share a cyanoacryloyl group, which is absent in Compound B. This group may confer reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) . Compound B’s iminopropanoate group suggests distinct electronic properties.

Carbamate vs. Ether Linkages :

  • The target compound’s ethyl carbamate group differs from Compound B’s ether linkage, impacting metabolic stability and bioavailability. Carbamates are generally more resistant to hydrolysis than esters .

Methodological Considerations for Similarity Assessment

Virtual screening protocols often employ molecular fingerprints (e.g., Morgan fingerprints) and similarity metrics like the Tanimoto coefficient to compare compounds . Key findings from the evidence include:

  • Structural Similarity Principle : Compounds with shared functional groups (e.g., piperazine, trifluoromethyl) are likely to exhibit similar biological activities .
  • Activity Cliffs: Minor structural differences (e.g., substitution patterns) can lead to significant disparities in potency or selectivity .

For the target compound, computational similarity searches using Compound A or B as reference structures would highlight its unique dual trifluoromethyl and anilino-cyanoacryloyl features. These differences may position it as a candidate for distinct therapeutic applications.

Q & A

Q. What synthetic strategies are recommended for the preparation of this compound?

  • Methodological Answer : The compound’s complexity requires multi-step synthesis involving:
  • Coupling reactions : Use cyclic diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonates) to introduce the pyridinyl and piperazino moieties, as described in GP1 (General Procedure 1) for N-acyl carbazoles .
  • Cyanoacryloyl Formation : Employ Knoevenagel condensation between a nitrile-containing precursor and an activated carbonyl group under basic conditions, as demonstrated in pyrazoline-based syntheses .
  • Carbamate Protection : Utilize ethyl chloroformate or similar reagents to protect the terminal amine group .

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer :
  • Analytical Techniques :
TechniqueApplicationReference
HPLC Purity assessment (>98%) with C18 columns and acetonitrile/water gradients
NMR Confirm substitution patterns (e.g., trifluoromethyl protons at δ ~3.5–4.0 ppm in 19F^{19}\text{F} NMR)
HRMS Verify molecular formula (e.g., expected [M+H]+^+ for C23_{23}H19_{19}ClF6_6N6_6O3_3)

Q. What are the critical solubility considerations for in vitro assays?

  • Methodological Answer :
  • Solvent Selection : Use DMSO for stock solutions (≤10 mM) due to the compound’s hydrophobicity.
  • Buffer Compatibility : Test stability in PBS (pH 7.4) with <5% v/v DMSO to avoid precipitation. If instability occurs, employ cyclodextrin-based solubilizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with chloro or methyl groups) and compare IC50_{50} values in target assays.
  • Key Parameters :
ModificationBiological ImpactReference
Piperazino Group Affects binding to receptor pockets (e.g., dopamine D2-like receptors)
Trifluoromethyl Enhances metabolic stability and lipophilicity
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes or receptors .

Q. How to address contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay-Specific Variables :
  • Cell Line Differences : Compare results in HEK293 vs. CHO cells to rule out cell-type-specific expression of off-target proteins.
  • Redox Interference : Test for false positives due to thiol-reactive cyanoacryloyl groups using glutathione pre-treatment .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of discrepancies, as outlined in research chemistry curricula .

Q. What experimental design principles apply to optimizing reaction yields for scaled synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) :
FactorRangeOptimal Condition
Temperature60–100°C80°C (prevents side-product formation)
Catalyst Loading1–5 mol%3 mol% Pd(PPh3_3)4_4
Reaction Time12–24 h18 h (monitored via TLC)
  • Flow Chemistry : Implement continuous-flow systems to enhance reproducibility, as demonstrated in diphenyldiazomethane synthesis .

Q. How to resolve spectral ambiguities in characterizing regioisomers?

  • Methodological Answer :
  • 2D NMR Techniques : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to assign carbon environments and distinguish between ortho/meta substitution patterns.
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled intermediates to clarify piperazino nitrogen connectivity .

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